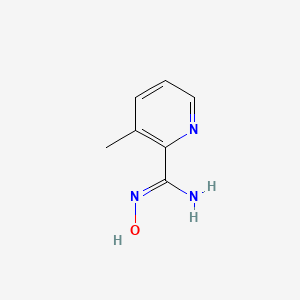

3-Methylpyridine-2-amidoxime

Description

Historical Context of Amidoximes and Pyridine-Derived Amidoximes

The journey to understanding 3-Methylpyridine-2-amidoxime begins with the independent histories of its two core components: the pyridine (B92270) ring and the amidoxime (B1450833) group. The story of pyridine dates back to 1849, when Scottish chemist Thomas Anderson first isolated it from bone oil. This discovery paved the way for extensive research into nitrogen-containing heterocyclic compounds. The structural nature of pyridine, proposed to be a benzene (B151609) ring with a nitrogen atom replacing a carbon-hydrogen unit, was a significant leap forward, enabling the systematic synthesis of its derivatives. A major breakthrough in the industrial production of pyridine and its methylated isomers came in 1924 with Aleksei Chichibabin's synthesis method. wikipedia.org

The term "amidoxime" was first coined by Tiemann in 1884, who identified and characterized this functional group, which combines features of both amides and oximes. nih.gov This unique combination imparts distinctive chemical reactivity. The deliberate synthesis of pyridine-derived amidoximes, including this compound, represents a more recent convergence of these two fields of organic chemistry. Modern synthetic routes typically involve the reaction of a nitrile, such as 3-methylpyridine-2-carbonitrile, with hydroxylamine (B1172632). chemicalbook.com

Significance of the Amidoxime Functional Group in Chemical Research

The amidoxime functional group, with its general structure R-C(NH₂)=NOH, is a cornerstone in various branches of chemistry due to its versatile reactivity and coordination capabilities. mdpi.comresearchgate.net This functional group is a key player in medicinal chemistry, with a number of amidoxime-containing compounds being investigated or used as drugs for a wide range of conditions. researchgate.net Their biological activity is often linked to their ability to act as nitric oxide (NO) donors. nih.gov

In coordination and materials chemistry, the amidoxime group is highly valued for its ability to chelate a wide array of metal ions. mdpi.comacs.orgnih.gov This property is particularly significant in the extraction of uranium from seawater, where polymers functionalized with amidoxime groups have proven to be an effective platform. mdpi.com The amidoxime's ability to bind to metal ions is also being explored for the development of catalysts and for the removal of heavy metals from wastewater. nih.govacs.org The presence of both a basic oxime nitrogen and an acidic hydroxyl group, along with an amino group that can also exhibit acidity in the presence of metal ions, contributes to its rich coordination chemistry. mdpi.commdpi.com

The versatility of the amidoxime functional group is further demonstrated by its use as a building block in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net Its ability to undergo reactions such as oxidation to nitriles and reduction to amines adds to its synthetic utility.

Structural Features and Tautomerism in Pyridine-2-amidoxime Systems

The chemical behavior of this compound is profoundly influenced by its structural arrangement, which includes the pyridine ring and the amidoxime functional group. The pyridine ring provides aromatic stability and a potential site for metal coordination, while the amidoxime group offers multiple reactive sites.

A critical aspect of amidoxime chemistry is the phenomenon of tautomerism, where the molecule can exist in different isomeric forms that can interconvert. mdpi.comresearchgate.net For amidoximes, the main tautomeric forms are the amidoxime itself, the aminonitrone, and the iminohydroxylamine forms. mdpi.com Theoretical and experimental studies have shown that the Z-amidoxime configuration is generally the most stable and predominant form in various solvents. nih.govresearchgate.net Other tautomers, such as the iminohydroxylamine and aminonitrone forms, typically exist as minor components due to their higher relative energies. nih.gov

| Property | Description |

| Molecular Formula | C₇H₉N₃O oakwoodchemical.com |

| Molecular Weight | 151.17 g/mol oakwoodchemical.com |

| Appearance | Colorless liquid (for 3-methylpyridine) wikipedia.org |

| Melting Point | 92-94 °C oakwoodchemical.com |

| Key Functional Groups | Pyridine ring, Amidoxime group (-C(=NOH)NH₂) |

| Tautomeric Form | Relative Stability |

| Z-amidoxime | Most stable and dominant form nih.gov |

| E-amidoxime | Less stable than the Z-form nih.gov |

| Iminohydroxylamine | Higher relative energy, minor component nih.gov |

| Aminonitrone | Higher relative energy, minor component nih.gov |

| Nitroso-amine | Least energetically stable isomer nih.gov |

Structure

3D Structure

Propriétés

Numéro CAS |

690632-33-8 |

|---|---|

Formule moléculaire |

C7H9N3O |

Poids moléculaire |

151.17 g/mol |

Nom IUPAC |

N'-hydroxy-3-methylpyridine-2-carboximidamide |

InChI |

InChI=1S/C7H9N3O/c1-5-3-2-4-9-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |

Clé InChI |

UQDFGZCCSCDNSO-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CC=C1)C(=NO)N |

SMILES isomérique |

CC1=C(N=CC=C1)/C(=N\O)/N |

SMILES canonique |

CC1=C(N=CC=C1)C(=NO)N |

Origine du produit |

United States |

Coordination Chemistry and Metal Complexation of 3 Methylpyridine 2 Amidoxime

Ligand Properties and Coordination Modes

The coordination behavior of 3-Methylpyridine-2-amidoxime is dictated by the interplay of its pyridine (B92270) nitrogen and the amidoxime (B1450833) functional group. This combination allows the ligand to act as a bridge between metal centers and to form stable chelate rings, influencing the architecture and properties of the resulting metal complexes.

The this compound ligand possesses two key donor sites that are crucial for its chelating ability: the nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the amidoxime group. The pyridine nitrogen, being a relatively soft donor, readily coordinates to transition metal ions. Simultaneously, the amidoxime group (-C(NH2)=NOH) presents a bidentate N,O-donor set, which can also participate in coordination. This arrangement allows the ligand to form stable five-membered chelate rings with a metal ion, a common feature in the coordination chemistry of related picolinamide-based ligands. The methyl group at the 3-position of the pyridine ring can introduce steric hindrance and also electronically influence the basicity of the pyridine nitrogen, which in turn can affect the stability and structure of the resulting metal complexes.

The coordination behavior of this compound is significantly influenced by its protonation state. The ligand can exist in neutral, singly deprotonated, and doubly deprotonated forms, each offering distinct coordination possibilities.

Neutral Form: In its neutral state, the ligand can coordinate to a metal center through the pyridine nitrogen and the oxime nitrogen of the amidoxime group, acting as a bidentate ligand. The amino group of the amidoxime moiety generally does not participate in coordination in this form due to its low basicity.

Singly Deprotonated Form: Upon deprotonation of the oxime hydroxyl group, the ligand becomes anionic. This deprotonated form is a versatile building block for constructing polynuclear metal complexes. The resulting oximato oxygen is a harder donor and can bridge between two metal ions, leading to the formation of dinuclear or polynuclear structures.

Doubly Deprotonated Form: Under strongly basic conditions, a second deprotonation can occur at the amino group of the amidoxime, resulting in a dianionic ligand. This form is less common but can lead to different coordination modes and potentially higher nuclearity clusters. The coordination of the deprotonated amino nitrogen can introduce further bridging capabilities.

While often acting as a bidentate ligand, this compound has the potential to exhibit tridentate coordination, particularly in its deprotonated forms. In a tridentate mode, the ligand would utilize the pyridine nitrogen, the oxime nitrogen, and the deprotonated oximato oxygen or amino nitrogen as donor atoms to coordinate to a single metal center or to bridge multiple metal centers. The preference for donor atoms often follows the principles of Hard and Soft Acids and Bases (HSAB) theory. For instance, harder metal ions may show a preference for the harder oximato oxygen donor, while softer metal ions may favor coordination with the softer pyridine and oxime nitrogen atoms. This differential affinity can be exploited in the synthesis of heterometallic complexes.

Homometallic Coordination Complexes

This compound and its parent analogue, pyridine-2-amidoxime, have been shown to form a variety of homometallic coordination complexes with divalent transition metals. The structural diversity of these complexes is a direct result of the versatile coordination modes of the ligand.

A range of homometallic complexes with divalent first-row transition metals have been synthesized and structurally characterized. The specific metal ion influences the resulting geometry and nuclearity of the complex. For instance, the coordination chemistry of the parent pyridine-2-amidoxime ligand has been explored with various transition metals, offering insights into the expected behavior of its 3-methyl derivative.

Both mononuclear and dinuclear architectures are prevalent in the coordination chemistry of this compound and related ligands.

Divalent Transition Metal Complexes (e.g., Ni(II), Co(II), Fe(II), Mn(II), Zn(II), Cu(II))

Higher Nuclearity Clusters (e.g., Ni12, Ni16) and Their Structural Characterization

The ability of pyridine-2-amidoxime and its derivatives to form high-nuclearity clusters is a notable feature of their coordination chemistry. The interplay between different ligation modes of the singly and doubly deprotonated forms of the ligand facilitates the assembly of large, aesthetically pleasing structures. mdpi.com For instance, the combination of the 4.2121 and 3.2111 modes of the doubly deprotonated form with the 3.2110 and 2.1110 modes of the singly deprotonated form has led to the creation of Ni4, Ni5, Ni8, Ni12, and Ni16 complexes. mdpi.com These clusters exhibit fascinating structural arrangements, such as single-, double-, triple-, and even quadruple-decker formations, and often display intramolecular ferromagnetic interactions. mdpi.com

Trivalent Metal Ion Complexes (e.g., Fe(III), Cr(III))

This compound and related pyridine amidoximes readily form stable complexes with trivalent metal ions like iron(III) and chromium(III). The hard Lewis acid nature of Fe(III) makes it particularly suitable for coordination with the oxygen donor atoms of the amidoxime ligand. mdpi.com This interaction is a key factor in the design of multinuclear complexes. mdpi.com The coordination geometry around the trivalent metal center is often octahedral, as seen in various structurally characterized complexes. mdpi.comnih.gov For example, in heterometallic systems, the oxophilic Fe(III) ion is typically found in an {FeIIIO6} coordination sphere, bonded to six oxygen atoms from the amidoxime ligands. mdpi.com

Heterometallic Coordination Complexes

The synthesis of heterometallic complexes, where two or more different metal ions are incorporated into a single molecular entity, is a significant area of research. Pyridine amidoximes have proven to be excellent ligands for constructing such systems.

A prime example of heterometallic cluster formation is the [CoIII2FeIII(NH2pao)6]3+ cation, where 'NH2paoH' represents pyridine-2-amidoxime. mdpi.com In this complex, a central high-spin Fe(III) ion is linked to two terminal low-spin Co(III) ions. mdpi.com The connection is facilitated by the oximato groups of three singly deprotonated pyridine-2-amidoxime ligands. mdpi.com The resulting structure features an {FeIIIO6} coordination sphere at the center and two {CoIIIN6} coordination spheres at the terminals. mdpi.com This arrangement highlights the ligand's ability to selectively coordinate to different metal ions based on their hard and soft acid-base (HSAB) properties. mdpi.com

The design of heterometallic architectures with pyridine amidoximes relies on the predictable coordination preferences of the ligand and the metal ions. mdpi.com The use of polytopic organic ligands that contain different "pockets" or compartments capable of binding different metal ions is a key strategy. mdpi.com The pyridine-2-amidoxime ligand, with its distinct nitrogen and oxygen donor sites, can be considered a polytopic ligand. The oxophilic nature of the central metal ion (like Fe(III) or Cr(III)) directs it to coordinate with the oxygen atoms of the amidoxime group. mdpi.com Concurrently, the terminal metal ions, which are often intermediate acids (like Co(III) or Ni(II)), bind to the nitrogen atoms of the pyridyl and oximato groups. mdpi.com This principle allows for the rational design and synthesis of linear trinuclear and other complex heterometallic structures. mdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs) Involving Pyridine Amidoximes

In recent years, pyridine amidoximes have been utilized as building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govnih.govmdpi.com These materials are of great interest due to their potential applications in areas such as gas storage, separation, and catalysis. researchgate.net The combination of pyridine amidoximes with polycarboxylate linkers has led to the synthesis of new CPs and MOFs with diverse structures and properties. nih.govnih.govuniversityofgalway.ie For example, the reaction of pyridine-2-amidoxime with 1,3,5-benzenetricarboxylic acid has yielded a copper(II)-based MOF, [Cu(Hbtc)(H2pyaox)]n, which represents the first MOF containing pyridine-2-amidoxime. nih.gov Similarly, zinc(II) has been used to create a one-dimensional coordination polymer, [Zn(Hbtc)(H2pyaox)2]n. nih.gov

Uranyl Ion Complexation and Actinide Chemistry

The amidoxime functional group is of significant technological importance for its ability to selectively extract uranyl ions ({UO2}2+) from seawater. mdpi.commdpi.com Understanding the coordination chemistry of amidoximes with uranyl and other actinides is crucial for improving the efficiency of this process. mdpi.comnih.govresearchgate.net Research has identified various coordination modes of neutral and singly deprotonated amidoxime groups in uranyl complexes. mdpi.com The amidoxime group, with its combination of a soft nitrogen base and a hard oxygen base, can effectively chelate the hard uranyl ion. mdpi.com Structural studies of uranyl-amidoxime complexes provide valuable insights into the binding mechanisms that are essential for the design of more effective extraction materials. mdpi.com

Selectivity and Binding Mechanisms for Uranyl Ions

The selectivity of amidoxime-based ligands for uranyl ions over other competing metal ions present in seawater (like vanadium, cobalt, and nickel) is a key feature of their utility. This selectivity is rooted in the unique electronic and structural properties of both the uranyl ion and the amidoxime functional group. The uranyl ion is a linear cation (O=U=O)²⁺ with a hard Lewis acid character, which favors coordination with hard Lewis bases like the oxygen and nitrogen atoms of the amidoxime group.

Theoretical and experimental studies on analogous compounds suggest that the binding of the deprotonated amidoxime ligand to the uranyl center is particularly strong. sciengine.com One of the most critical binding motifs identified is the η² (eta-2) coordination, where both the nitrogen and oxygen atoms of the oxime group bind to the uranium atom, forming a stable three-membered chelating ring. mdpi.comrsc.orgmdpi.com This η² binding mode is considered a key factor contributing to the high stability and selectivity of uranyl-amidoxime complexes. rsc.org

The coordination geometry around the uranium atom in these complexes is typically a distorted hexagonal or pentagonal bipyramidal structure. The two axial positions are occupied by the oxygen atoms of the uranyl ion, while the equatorial plane is comprised of the coordinating atoms from the amidoxime ligands and potentially solvent molecules. mdpi.com

Table 1: Plausible Coordination Modes of Amidoxime Ligands with Uranyl Ion

| Coordination Mode | Description | Key Features |

| η¹ (Monodentate) | The ligand binds to the uranyl ion through a single atom, typically the oxime oxygen. | Weaker interaction compared to chelation. |

| κ² (Bidentate Chelation) | The ligand binds through two separate donor atoms, such as the oxime oxygen and the amine nitrogen, forming a larger chelating ring. | Generally a stable coordination mode. |

| η² (Side-on Coordination) | The nitrogen-oxygen bond of the oxime group coordinates to the uranyl center. | Forms a highly stable three-membered ring; considered crucial for high selectivity. rsc.org |

This table is generated based on general knowledge of amidoxime-uranyl coordination and is not based on specific experimental data for this compound.

Modeling of Uranyl Extraction from Aqueous Solutions

Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for understanding the extraction of uranyl ions by amidoxime-based ligands. sciengine.comrsc.orgnih.gov These theoretical studies allow for the investigation of complex geometries, binding energies, and the thermodynamic favorability of different coordination modes that can be difficult to probe experimentally.

Modeling studies on similar amidoxime systems have consistently shown that the complexation of uranyl with amidoximate ligands is thermodynamically highly favorable. sciengine.com DFT calculations can be used to determine the bond lengths and bond orders of the coordinated atoms, providing a quantitative measure of the strength of the interaction. For instance, calculations have shown that the U-O and U-N bonds in the η² coordination mode are strong, confirming the stability of this binding motif. sciengine.com

Furthermore, computational models can help to elucidate the role of solvent molecules and competing ions in the extraction process. By simulating the aqueous environment, it is possible to model the displacement of water molecules from the uranyl coordination sphere by the amidoxime ligand, a key step in the extraction process. These models can also be used to compare the binding energies of the uranyl ion with the amidoxime ligand versus other metal ions, thereby predicting the selectivity of the extractant. scispace.comnih.gov

For this compound, DFT studies would be instrumental in:

Determining the most stable binding mode (η², κ², or involving the pyridine nitrogen).

Quantifying the electronic effect of the methyl group on the binding affinity.

Calculating the thermodynamic parameters for the extraction of uranyl from water.

Predicting its selectivity for uranyl over other relevant metal cations.

Table 2: Key Parameters from a Hypothetical DFT Study on Uranyl-[3-Methylpyridine-2-amidoximate]₂ Complex

| Parameter | Calculated Value | Significance |

| Binding Energy (kcal/mol) | High negative value | Indicates a strong and spontaneous interaction. |

| U-O(oxime) Bond Length (Å) | ~2.3-2.4 Å | Typical bond distance for a strong coordinate bond. |

| U-N(oxime) Bond Length (Å) | ~2.4-2.5 Å | Confirms the presence of the η² coordination. |

| Gibbs Free Energy of Extraction (kcal/mol) | Negative value | Suggests the extraction process is thermodynamically favorable. |

This table is illustrative and presents expected trends based on DFT studies of similar uranyl-amidoxime complexes. Specific values for this compound would require a dedicated computational study.

Reactivity and Transformations of 3 Methylpyridine 2 Amidoxime

Cyclization Reactions Induced by Metal Ions

Metal ions can act as templates or catalysts to induce intramolecular cyclization reactions. For coordinated 3-Methylpyridine-2-amidoxime, the proximity of the pyridine (B92270) ring nitrogen and the amidoxime (B1450833) group's reactive sites, as dictated by the coordination geometry, can facilitate cyclization.

While specific examples of metal-induced cyclization of the this compound ligand itself are not extensively documented, related transformations provide insight into potential pathways. For instance, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters is a known method for synthesizing imidazo[1,2-a]pyridines. organic-chemistry.org This suggests that under appropriate catalytic conditions, the nitrogen atoms of the pyridine ring and the amidoxime moiety could participate in a metal-mediated cyclization to form fused heterocyclic systems. Such reactions often proceed through the formation of a metal-ligand complex that brings the reacting functional groups into close proximity, lowering the activation energy for the cyclization step. mdpi.com

Isomerization Phenomena (e.g., Oxime-Nitrone Tautomerism)

Amidoximes exhibit constitutional isomerism, existing in equilibrium with several tautomeric forms. nih.gov Understanding the relative stability of these tautomers is crucial for predicting reactivity and coordination behavior. nih.gov For amidoximes, four main tautomers are typically considered: the amidoxime form, the iminohydroxylamine form, the aminonitrone (or zwitterionic) form, and the nitroso-amine form. nih.govresearchgate.net

Theoretical studies on model compounds like acetamidoxime (B1239325) and benzamidoxime (B57231) have shown that the Z-amidoxime is generally the most stable tautomer in both protic and aprotic solvents. nih.gov The Z-aminonitrone and E-amidoxime forms are often the next most stable isomers, with relatively small energy differences from the Z-amidoxime. nih.gov The nitrone tautomer, although less stable than the oxime form, can be more reactive in certain reactions, such as cycloadditions and nucleophilic additions. nih.gov The equilibrium between these forms can be influenced by factors like the solvent and the presence of electron-donating or withdrawing groups on the molecule. nih.govresearchgate.net

Table 2: Major Tautomeric Forms of Amidoximes and Their Relative Stabilities

| Tautomer Name | General Structure | Relative Stability | Key Characteristics |

|---|---|---|---|

| (Z)-Amidoxime | R-C(NH₂)=NOH (Z-isomer) | Most Stable | Dominant form in solution. nih.gov |

| (Z)-Aminonitrone | R-C(NH₂⁺)=NHO⁻ (Z-isomer) | Moderately Stable | Zwitterionic form, stabilized by protic solvents. researchgate.net |

| Iminohydroxylamine | R-C(=NH)-NHOH | Less Stable | Intermediate stability. nih.gov |

| Nitroso-amine | R-CH(NO)-NH₂ | Least Stable | Significantly higher in energy. nih.gov |

Derivatization Reactions of the Amidoxime Moiety

The amidoxime group is a versatile functional handle for synthesizing other molecules, particularly five-membered heterocycles. researchgate.net A primary derivatization reaction is the synthesis of 1,2,4-oxadiazoles. This is typically achieved by reacting the amidoxime with a carboxylic acid derivative (such as an acyl chloride, ester, or anhydride), which leads to an O-acylamidoxime intermediate that subsequently undergoes cyclodehydration. mdpi.com

Various reagents and conditions can be employed to facilitate this transformation. One-pot syntheses have been developed where this compound could react with carboxylic acid esters in a superbasic medium (e.g., NaOH/DMSO) or with carboxylic acids activated by reagents like Vilsmeier reagent to form the corresponding 3,5-disubstituted-1,2,4-oxadiazole. rsc.org Another approach involves the reaction of the amidoxime with nitriles, catalyzed by agents like PTSA-ZnCl₂, to yield 1,2,4-oxadiazoles. acsgcipr.org These derivatization reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities. mdpi.com

Theoretical and Computational Investigations

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory is a fundamental framework for describing the electronic structure of molecules. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the energies and shapes of molecular orbitals, providing insights into a molecule's reactivity and electronic properties. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to reaction. irjweb.compmf.unsa.ba

For pyridine-amidoxime and its analogs, computational studies reveal important features of the electronic structure. Semi-empirical methods applied to pyridine-2-amidoxime indicate that the azomethine nitrogen atom carries a higher electron density than the pyridine (B92270) ring nitrogen, identifying it as a likely site for coordination with metal ions. orientjchem.org DFT calculations on related pyridine oximes using molecular electrostatic potential (MEP) analysis also highlight areas of high electron density, which are potential binding sites for electrophilic attack or coordination. mdpi.comresearchgate.net The HOMO-LUMO energy gap is used to predict the charge transfer interactions within the molecule.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |

| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. irjweb.compmf.unsa.ba |

| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO) / 2. | Measures resistance to change in electron distribution. Harder molecules are less reactive. pmf.unsa.ba |

| Electronegativity (χ) | Calculated as -(EHOMO + ELUMO) / 2. | Measures the power of an atom or group to attract electrons. |

Tautomeric Equilibria and Energetic Stabilities

Tautomerism is a key feature of amidoximes, which can exist in multiple forms through proton transfer. researchgate.net For the general amidoxime (B1450833) group, three primary tautomers are typically considered in theoretical studies: the amidoxime form, the iminohydroxylamine form, and the aminonitrone form. researchgate.netresearchgate.net

Computational studies consistently show that the amidoxime tautomer is the most thermodynamically stable form in both gas phase and solution. researchgate.net DFT calculations on simple amidoximes have quantified the energetic differences between these forms. The energy difference between the most stable amidoxime tautomer and the less stable iminohydroxylamine form is calculated to be in the range of 4-10 kcal/mol. researchgate.net Furthermore, the energy barriers for the interconversion between these tautomers are significant, calculated to be between 33 and 71 kcal/mol, indicating that these conversions are slow under standard conditions. researchgate.net This inherent stability of the amidoxime form is crucial for its consistent function as a ligand in coordination chemistry.

| Tautomeric Form | Relative Stability | Calculated Energy Difference (vs. most stable) | Interconversion Barrier |

|---|---|---|---|

| (Z)-Amidoxime | Most Stable | - | 33-71 kcal/mol researchgate.net |

| Iminohydroxylamine | Less Stable | 4-10 kcal/mol researchgate.net | |

| (Z)-Aminonitrone | Least Stable | Data not specified | Data not specified |

Simulation of Coordination Geometries and Bonding Interactions

A notable example involves the coordination of the closely related pyridine-2-amidoxime ligand in a heterometallic [Co(III)₂Fe(III)] cluster. In this complex, the ligand demonstrates its versatility by bridging the metal centers. orientjchem.org Simulations and structural analysis show that the central iron(III) ion is in a perfect octahedral environment, coordinated to six oximato oxygen atoms from six different ligands ({FeIIIO₆} coordination sphere). orientjchem.org Each terminal cobalt(III) ion is also in a distorted octahedral geometry, coordinated to six nitrogen atoms—three from the pyridine rings and three from the oximato groups of the ligands ({CoIIIN₆} coordination sphere). orientjchem.org Such studies confirm the tridentate potential of the ligand and the specific roles of its donor atoms in forming stable polynuclear structures.

| Metal Ion | Coordination Sphere | Coordination Number | Geometry | Donor Atoms from Ligand |

|---|---|---|---|---|

| Fe(III) | {FeIIIO₆} | 6 | Octahedral orientjchem.org | Oximato Oxygen orientjchem.org |

| Co(III) | {CoIIIN₆} | 6 | Distorted Octahedral orientjchem.org | Pyridyl Nitrogen, Oximato Nitrogen orientjchem.org |

Computational Studies on Magnetic Exchange Interactions in Metal Complexes

For polynuclear complexes containing paramagnetic metal ions, computational chemistry can elucidate the nature and strength of magnetic exchange interactions between the metal centers. This interaction is described by the Heisenberg-Dirac-Van Vleck (HDvV) Hamiltonian, and its strength is quantified by the magnetic exchange coupling constant, J. nih.gov A negative J value indicates antiferromagnetic coupling (spins align antiparallel), while a positive value signifies ferromagnetic coupling (spins align parallel).

DFT, particularly the broken-symmetry (BS-DFT) approach, is a common method for calculating J values in transition-metal complexes. nih.govresearchgate.net The accuracy of these calculations is highly dependent on the choice of the exchange-correlation functional. nih.gov For complexes involving pyridine-amidoxime ligands, such as the [Co(III)₂Fe(III)] cluster where the Co(III) ions are diamagnetic (low-spin d⁶) and the Fe(III) is paramagnetic (high-spin d⁵), magnetic studies show the Fe(III) center behaves as an isolated paramagnetic ion. orientjchem.org This suggests that the magnetic exchange mediated by the bridging ligands is very weak, a finding that can be rationalized and quantified through computational modeling. nih.gov

| Parameter | Symbol | Description |

|---|---|---|

| Heisenberg Hamiltonian | Ĥ = -2JŜ₁·Ŝ₂ | A model used to describe the magnetic exchange interaction between two spin centers (Ŝ₁ and Ŝ₂). |

| Magnetic Exchange Constant | J | Quantifies the strength and nature of the magnetic coupling. J < 0 indicates antiferromagnetic coupling; J > 0 indicates ferromagnetic coupling. nih.gov |

| Broken-Symmetry DFT | BS-DFT | A computational approach within DFT used to estimate the J constant by calculating the energy difference between a high-spin state and a spin-broken symmetry state. nih.gov |

Molecular Dynamics and Reactivity Pathway Modeling

Molecular dynamics (MD) simulations and reactivity pathway modeling offer insights into the dynamic behavior and chemical reaction mechanisms of molecules over time. MD simulations can model the movement and interaction of a molecule within a solvent or near a surface, while reactivity modeling uses quantum chemical calculations to map out the energetic landscape of a chemical reaction. ucl.ac.ukucl.ac.uk

While specific MD simulations for 3-Methylpyridine-2-amidoxime are not extensively documented, studies on analogous pyridine oximes provide relevant insights. For instance, MD simulations have been used to investigate the adsorption of pyridine oximes on an iron surface in an aqueous environment, revealing that the molecules tend to adopt a parallel adsorption mode. mdpi.comresearchgate.net

In terms of reactivity, DFT has been employed to model the reaction pathway for the hydrolysis of nerve agents catalyzed by a silver(I) complex of a pyridine-amidoxime ligand. acs.org These calculations revealed a mechanism where the amidoxime group plays a dual role: it first coordinates with the silver ion and then acts as a nucleophile, attacking the phosphorus center of the substrate to facilitate hydrolysis. acs.org This type of study demonstrates how computational modeling can elucidate complex reaction mechanisms at the molecular level.

Advanced Spectroscopic and Characterization Techniques in Research

X-ray Diffraction (Single Crystal and Powder) for Structural Elucidation

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of 3-Methylpyridine-2-amidoxime and its metallic complexes in the solid state. Both single-crystal and powder X-ray diffraction (PXRD) methods are employed to gain a comprehensive understanding of their structures.

Powder X-ray diffraction (PXRD) is utilized to confirm the phase purity of a bulk sample and to identify the crystalline phases present. mdpi.com The experimental PXRD pattern can be compared with a simulated pattern generated from single-crystal X-ray diffraction data to ensure the synthesized bulk material corresponds to the single crystal structure. mdpi.com This is crucial for correlating the measured physical properties with the determined crystal structure.

Vibrational Spectroscopy (IR, Raman) for Coordination Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. nih.govtu-braunschweig.de These methods are particularly valuable for analyzing the coordination of this compound to metal ions, as changes in the vibrational frequencies of the ligand can provide direct evidence of bonding. nih.govd-nb.info

The IR and Raman spectra of the free this compound ligand exhibit characteristic vibrational bands corresponding to functional groups such as the C=N of the pyridine (B92270) ring, the C=N of the oxime, the N-O of the oxime, and the N-H of the amine group. Upon coordination to a metal ion, shifts in the positions and changes in the intensities of these bands are observed.

For example, a shift in the C=N stretching frequency of the pyridine ring can indicate coordination of the pyridine nitrogen to the metal center. researchgate.net Similarly, changes in the vibrational frequencies of the amidoxime (B1450833) group can confirm its involvement in bonding. The appearance of new vibrational bands at lower frequencies can often be attributed to the formation of metal-ligand bonds, such as M-N or M-O vibrations. By carefully analyzing these spectral changes, the coordination mode of the this compound ligand can be inferred. mdpi.com

Electronic Spectroscopy (UV/Vis) for Electronic Transitions and Charge Transfer

Ultraviolet-Visible (UV/Vis) spectroscopy is employed to study the electronic transitions within this compound and its metal complexes. libretexts.orglibretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.orglibretexts.org The resulting spectrum provides information about the electronic structure of the molecule.

The UV/Vis spectrum of this compound typically displays absorptions corresponding to π → π* and n → π* transitions. youtube.com The π → π* transitions, which are generally more intense, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the pyridine ring and the amidoxime group. uzh.ch The n → π* transitions, which are usually weaker, involve the excitation of non-bonding electrons (from nitrogen and oxygen atoms) to antibonding π* orbitals. uzh.ch

When this compound forms complexes with transition metals, new absorption bands often appear in the visible region of the spectrum. These can be attributed to two main types of electronic transitions:

d-d transitions: In transition metal complexes, the d-orbitals of the metal ion are split in energy by the ligand field. The absorption of light can promote an electron from a lower energy d-orbital to a higher energy d-orbital. These transitions are typically weak but provide valuable information about the geometry and the ligand field strength of the complex.

Charge-transfer (CT) transitions: These are intense absorptions that involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (ligand-to-metal charge transfer, LMCT) or from a metal-based orbital to a ligand-based orbital (metal-to-ligand charge transfer, MLCT). In the case of a complex between pyridine-2-amidoxime and Fe(III), a band at 390 nm is assigned to a ligand-to-Fe(III) charge-transfer transition. mdpi.com

The positions and intensities of these absorption bands are sensitive to the nature of the metal ion, its oxidation state, and the coordination environment.

Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR) Spectroscopy for Elucidating Magnetic Properties

Magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy are key techniques for investigating the magnetic properties of metal complexes of this compound, particularly those containing paramagnetic metal ions. rsc.org

Magnetic susceptibility measurements determine the strength of the interaction of a material with an applied magnetic field. For paramagnetic complexes, this provides information about the number of unpaired electrons and can help to distinguish between different spin states (e.g., high-spin vs. low-spin). Variable-temperature magnetic susceptibility studies can reveal the nature of magnetic interactions between metal centers in polynuclear complexes, indicating whether these interactions are ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning spins antiparallel). rsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique that directly probes species with unpaired electrons. mdpi.com The EPR spectrum provides information about the electronic environment of the paramagnetic center. The g-factor, obtained from the spectrum, is characteristic of the metal ion and its coordination geometry. Hyperfine splitting, which arises from the interaction of the unpaired electron with magnetic nuclei, can provide details about the atoms coordinated to the metal center. In dinuclear copper(II) complexes, for example, the EPR spectrum can be characteristic of a triplet species, and the Cu-Cu distance can be calculated from the spectral data. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound and its diamagnetic complexes in solution. ¹H and ¹³C NMR are the most commonly used nuclei.

The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. uci.edu The chemical shift of each proton signal is indicative of its electronic environment. For this compound, distinct signals would be expected for the methyl protons, the aromatic protons of the pyridine ring, and the protons of the amidoxime group. The integration of the signals gives the relative number of protons of each type, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

The ¹³C NMR spectrum provides analogous information about the carbon skeleton of the molecule. mdpi.com Each unique carbon atom gives a distinct signal, and its chemical shift is dependent on its hybridization and the nature of the atoms attached to it.

In the context of coordination chemistry, NMR can be used to monitor changes in the ligand's structure upon complexation with a diamagnetic metal ion. Changes in the chemical shifts of the ligand's protons and carbons can provide evidence for the coordination sites.

Mössbauer Spectroscopy for Iron-Containing Complexes

Mössbauer spectroscopy is a highly specific technique used to study the properties of certain atomic nuclei, with ⁵⁷Fe being the most common isotope studied. semanticscholar.org This technique is particularly powerful for characterizing iron-containing complexes of this compound. d-nb.inforesearchgate.net

The Mössbauer spectrum provides information about the oxidation state, spin state, and coordination environment of the iron atom. isroset.org The key parameters obtained from a ⁵⁷Fe Mössbauer spectrum are:

Isomer Shift (δ): This parameter is sensitive to the electron density at the iron nucleus and is therefore indicative of the oxidation state (e.g., Fe(II) vs. Fe(III)) and the covalency of the iron-ligand bonds. researchgate.net

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the coordination environment around the iron atom. A non-zero quadrupole splitting indicates a distorted coordination geometry. researchgate.net

For example, in a dicobalt(III)iron(III) coordination cluster with pyridine-2-amidoxime, the Mössbauer spectrum at 80 K showed an isomer shift (δ) of 0.53 mm s⁻¹ and a quadrupole splitting (ΔE_Q) of 0.79 mm s⁻¹, which are consistent with a high-spin iron(III) center in an oxygen-rich coordination environment. mdpi.com

Applications in Advanced Materials Science and Catalysis

Design of Ligands for Single-Molecule Magnets (SMMs) and Single-Chain Magnets (SCMs)

Single-Molecule Magnets (SMMs) and Single-Chain Magnets (SCMs) are molecular-scale materials that exhibit magnetic hysteresis, a property traditionally associated with bulk magnets. The key to creating effective SMMs and SCMs lies in maximizing the magnetic anisotropy and the exchange coupling between paramagnetic metal centers. The ligand that coordinates to these metal ions plays a crucial role in dictating these properties.

While direct reports on the use of 3-Methylpyridine-2-amidoxime in synthesized SMMs are not prominent, its structural features make it a promising candidate ligand for future designs. The strategy of connecting paramagnetic metal centers, such as lanthanides or transition metals, with paramagnetic or effective coupling ligands can induce strong magnetic interactions. berkeley.edu The amidoxime (B1450833) group, along with the pyridine (B92270) nitrogen of this compound, provides multiple coordination sites (N,N',O) that can bridge two or more metal ions. This bridging capability is essential for mediating magnetic exchange interactions.

For instance, in lanthanide-based SMMs, the diffuse spin orbitals of radical ligands can penetrate the core electron density of the lanthanide ions to interact with the deeply buried 4f orbitals, enhancing magnetic coupling. berkeley.edu The amidoxime moiety in this compound can be deprotonated to form a radical anion, potentially creating a direct magnetic exchange pathway between metal centers. The design of such complexes could lead to new molecular magnets with high anisotropy barriers, a critical parameter for SMM performance.

Table 1: Potential Coordination Modes of this compound in Magnetic Materials

| Coordination Site | Metal Ion Type | Potential Role in SMMs/SCMs |

|---|---|---|

| Pyridine Nitrogen | Lanthanides, Transition Metals | Anchoring site, influences magnetic anisotropy. |

| Amidoxime Group (N, O) | Lanthanides, Transition Metals | Bridging ligand to mediate magnetic exchange coupling. |

Development of Functional Sorbents for Metal Ion Sequestration and Separation

The amidoxime functional group is renowned for its strong chelating affinity for a variety of metal ions, most notably the uranyl ion (UO₂²⁺). rsc.orgnih.gov This has led to the extensive development of amidoxime-based materials for the extraction of uranium from seawater, which contains billions of tons of this valuable nuclear fuel. ans.orgyoutube.com Materials functionalized with amidoxime groups serve as some of the most promising candidates for this purpose. rsc.org

This compound can be incorporated into polymer frameworks to create highly effective sorbents. The process often involves grafting onto a polymer backbone and then converting nitrile groups into amidoxime groups. ans.org The resulting material possesses a high density of active sites for capturing metal ions. The mechanism involves the formation of stable complexes between the amidoxime groups and the metal ions. mdpi.com While particularly effective for uranium, these sorbents also show high efficiency for removing other heavy metal ions from wastewater, such as lead (Pb²⁺), copper (Cu²⁺), cadmium (Cd²⁺), and zinc (Zn²⁺). mdpi.comnih.gov

Research has demonstrated that amidoxime-functionalized electrodes can extract 12.6 milligrams of uranium per gram from seawater over a 24-day period, a rate significantly faster than natural accumulation. ans.org The performance of these sorbents is influenced by factors such as pH, temperature, and the presence of competing ions. mdpi.comnih.gov

Table 2: Adsorption Capacities of Amidoxime-Based Sorbents for Various Metal Ions

| Metal Ion | Adsorbent Type | Max. Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|

| Uranium (VI) | Amidoxime-functionalized carbon cloth | 12.6 (over 24 days) | ~8 (Seawater) | ans.org |

| Lead (II) | Waste Amidoxime Chelating Resin | 115.47 | 4 | mdpi.com |

| Copper (II) | Waste Amidoxime Chelating Resin | 93.80 | 4 | mdpi.com |

| Cadmium (II) | Waste Amidoxime Chelating Resin | 20.63 | 4 | mdpi.com |

Role in the Synthesis of Complex Heterocyclic Systems

In synthetic organic chemistry, amidoximes are versatile and reactive building blocks for constructing more complex molecules. researchgate.net They are particularly well-known as precursors for the synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocycles with significant biological and pharmaceutical relevance. researchgate.net The synthesis typically involves the reaction of an amidoxime with reagents like carboxylic acids, anhydrides, or acyl chlorides, which leads to a cyclization reaction to form the oxadiazole ring.

This compound serves as a convenient starting material for creating 1,2,4-oxadiazoles that are substituted with a 3-methyl-2-pyridyl group. Beyond this, the reactivity of the amidoxime group allows for its use in synthesizing a broader range of heterocyclic systems, including:

Imidazoles and Imidazolines

Benzoxazoles

Pyrimidines

1,2,4-Oxadiazines

The general approach involves synthesizing the amidoxime from its corresponding nitrile (3-Methyl-2-cyanopyridine) by reacting it with hydroxylamine (B1172632). mdpi.com This amidoxime intermediate can then be subjected to various cyclization conditions with different reaction partners to yield a library of complex heterocyclic compounds. researchgate.net

Potential in Homogeneous or Heterogeneous Catalysis

The combination of a pyridine ring and an amidoxime group in this compound creates a synergistic ligand system for catalysis. This has been demonstrated in the development of catalysts for the hydrolysis of toxic organophosphates, which are found in certain nerve agents and pesticides. acs.orgnih.gov

Researchers have designed silver(I) complexes using pyridine-amidoxime ligands. acs.orgnih.gov In these catalytic systems, the amidoxime functional group plays a dual role. First, it acts as a key coordinating ligand that binds to the Ag(I) metal center. Second, it functions as a potent nucleophile that attacks the phosphorus center of the organophosphate substrate, weakening the critical P-OAr bond and facilitating rapid hydrolysis. acs.orgnih.gov

When a catalyst containing an Ag(I) pyridine-amidoxime complex was incorporated into a molecularly imprinted porous cross-linked polymer, it showed remarkable efficiency. The observed pseudo-first-order rate constant for the hydrolysis of ethyl-parathion was approximately 12,000-fold higher than that of self-hydrolysis under the same conditions. nih.gov This highlights the significant potential of this compound and related structures as ligands in catalysts designed for detoxification and environmental remediation. The broader use of pyridine-containing ligands in polymerization and other catalytic processes further underscores the potential of this compound. nih.govrsc.org

Table 3: Catalytic Performance of a Pyridine-Amidoxime Based System

| Catalyst System | Substrate | Rate Enhancement Factor (vs. self-hydrolysis) | pH | Temperature | Reference |

|---|

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,4-Oxadiazole |

| 1,2,4-Oxadiazine |

| 3-Methyl-2-cyanopyridine |

| Benzoxazole |

| Cadmium |

| Copper |

| Ethyl-parathion |

| Hydroxylamine |

| Imidazole (B134444) |

| Imidazoline |

| Lead |

| Pyrimidine |

| Silver(I) |

| Uranyl ion (UO₂²⁺) |

Future Research Directions and Challenges

Rational Design of Pyridine (B92270) Amidoxime-Based Ligands for Targeted Applications

The future development of 3-methylpyridine-2-amidoxime chemistry heavily relies on the rational design of new ligands for specific, targeted applications. By modifying the core structure, researchers can fine-tune the electronic and steric properties to optimize performance in areas such as catalysis and molecular recognition.

A significant area of application is in catalysis. For instance, pyridine-amidoxime ligands have been designed to create silver(I) complexes that effectively catalyze the hydrolysis of organothiophosphate-based nerve agents. nih.govacs.org In these systems, the amidoxime (B1450833) group plays a dual role, acting as both a potent nucleophile and a metal-coordinating ligand, which synergistically enhances catalytic activity. nih.gov Future research could involve modifying the pyridine ring of this compound with various electron-donating or electron-withdrawing groups to modulate the Lewis acidity of the coordinated metal center and the nucleophilicity of the amidoxime, thereby tailoring the catalyst for different substrates.

Another promising direction is the development of ligands for asymmetric catalysis. By introducing chiral centers into the pyridine amidoxime framework, it is possible to create catalysts for enantioselective transformations. nih.gov The design of such ligands often involves a "double-layer control" concept, where the inner coordination sphere secures catalytic activity while a tunable outer layer controls stereoselectivity. nih.gov Applying this concept to this compound could lead to novel, efficient catalysts for producing chiral molecules, which are crucial in the pharmaceutical industry.

Furthermore, the design of these ligands can be targeted for applications in energy, such as the hydrogen evolution reaction (HER). Studies on cobaloxime complexes have shown that the nature of the axial pyridine ligand influences both the catalytic activity and long-term stability of the system. nih.gov A pyridine ligand was found to induce better electrocatalytic activity, while an imidazole (B134444) ligand provided greater long-term stability. nih.gov This highlights the potential for designing this compound derivatives that can optimize the performance of molecular catalysts in renewable energy systems.

Exploration of Novel Coordination Architectures and Metal Clusters

The multidentate nature of this compound makes it an excellent candidate for constructing novel coordination polymers, metal-organic frameworks (MOFs), and high-nuclearity metal clusters with unique properties. The closely related pyridine-2-amidoxime has demonstrated a remarkable ability to act as a bridging ligand, leading to the formation of complex and often magnetically interesting structures. researchgate.netmdpi.com

A key research direction is the synthesis of polynuclear metal clusters. For example, pyridine-2-amidoxime has been successfully used to synthesize a novel ferromagnetic Ni(II) dodecanuclear cluster, [Ni₁₂], and a linear trinuclear [Co(III)₂Fe(III)] complex. mdpi.comrsc.org These discoveries underscore the potential of the pyridine amidoxime scaffold to assemble multiple metal ions into discrete supermolecules with emergent magnetic or catalytic properties. Future work will likely focus on using this compound to target new topologies and combinations of 3d, 4d, and 4f metal ions, aiming to create single-molecule magnets (SMMs) or catalysts with multiple active sites.

The construction of MOFs and coordination polymers represents another significant frontier. Pyridine-2-amidoxime has been used in conjunction with polycarboxylate linkers to produce one-dimensional coordination polymers. universityofgalway.ie The structural diversity of MOFs can be greatly expanded by employing functionalized linkers like pyridine derivatives. rsc.orgrsc.org Research in this area could focus on using this compound as a primary or secondary building unit to create porous materials with tailored properties for gas storage, separation, or heterogeneous catalysis. The interplay between the pyridine-oxime ligand and various anions can also be used to control the dimensionality and metal-metal separation in coordination polymers. rsc.org

| Complex Formula | Metal Ion(s) | Structural Feature | Potential Application | Reference |

|---|---|---|---|---|

| [Co(III)₂Fe(III)(NH₂pao)₆]³⁺ | Co(III), Fe(III) | Linear Trinuclear Cluster | Molecule-Based Magnetism | mdpi.com |

| Cationic [Ni(II)₁₂] cluster | Ni(II) | Dodecanuclear Cluster | Ferromagnetic Materials | rsc.org |

| [Zn(bdc)(pyaoxH₂)(DMF)]n | Zn(II) | 1D Coordination Polymer | Luminescent Materials | universityofgalway.ie |

| [Ni(Hbtc)(pyaoxH₂)₂]n | Ni(II) | 1D Coordination Polymer | Catalysis | universityofgalway.ie |

Advanced Computational Modeling for Predictive Understanding

Computational chemistry is poised to play a crucial role in accelerating the discovery and optimization of systems based on this compound. Techniques such as Density Functional Theory (DFT) can provide deep insights into electronic structure, reactivity, and spectroscopic properties, guiding experimental efforts and reducing trial-and-error synthesis. niscpr.res.innih.gov

One of the primary challenges is to accurately predict the coordination behavior of this compound with different metal ions. Semi-empirical and DFT methods can be used to model bond lengths, bond angles, and electron densities to identify the most likely coordination sites under various conditions. orientjchem.orgorientjchem.org Such studies can help rationalize the formation of specific cluster or polymer structures and predict their stability. Furthermore, DFT calculations can elucidate the mechanism of catalytic reactions involving pyridine-amidoxime complexes, as demonstrated in the hydrolysis of organophosphates where theory revealed the dual functionality of the amidoxime ligand. nih.gov

Computational screening is another powerful tool for future research. By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, it is possible to predict the reactivity and electronic properties of a wide range of virtual derivatives of this compound. ias.ac.in This approach can identify promising candidates for specific applications, such as organocatalysis or nonlinear optics, before committing to their synthesis. Time-dependent DFT (TD-DFT) can further be employed to predict the electronic absorption spectra of new complexes, aiding in the design of photosensitizers or other photophysically active materials. biointerfaceresearch.com

Development of Sustainable Synthesis Routes

While this compound holds great promise, its widespread application will depend on the development of efficient, cost-effective, and environmentally friendly synthesis methods. Traditional synthetic routes for pyridine derivatives and amidoximes often rely on harsh conditions, toxic reagents, and volatile organic solvents. benthamscience.com Future research must focus on aligning the synthesis of this compound with the principles of green chemistry.

Several green strategies are being explored for the synthesis of pyridine derivatives. nih.govresearchgate.net These include multicomponent, one-pot reactions that increase atom economy and reduce waste, the use of environmentally benign solvents like water or ionic liquids, and energy-efficient techniques such as microwave-assisted or ultrasonic synthesis. benthamscience.comtandfonline.comnih.govmdpi.com For example, ionic liquids can serve as both recyclable solvents and catalysts, often leading to higher yields and selectivity under milder conditions. benthamscience.com

The synthesis of the amidoxime group itself, typically from a nitrile and hydroxylamine (B1172632), can also be made more sustainable. Research has shown that this reaction can be performed efficiently at room temperature in water, eliminating the need for organic solvents and simplifying the work-up procedure. tandfonline.comtandfonline.com Another innovative approach involves the one-step synthesis of amidoximes from nitroalkanes using organolithium or magnesium bases. nih.gov Applying these green methodologies to the multi-step synthesis of this compound is a key challenge that requires systematic optimization of reaction conditions.

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Short reaction times, high yields, pure products. | nih.gov |

| Ionic Liquid Catalysis | Use of ionic liquids as solvent and catalyst. | Recyclable, milder conditions, reduced waste. | benthamscience.com |

| Aqueous Synthesis | Reaction performed in water at room temperature. | Eliminates organic solvents, easier work-up. | tandfonline.com |

| Ultrasonic Irradiation | Use of ultrasound to promote the reaction. | Short reaction times, high yields, solvent-free option. | mdpi.com |

Integration of Pyridine Amidoxime Chemistry into Multifunctional Materials

A major direction for future research is the incorporation of this compound, either as a monomer or a functional group, into larger material systems. This integration can impart specific chemical functionalities to polymers, inorganic frameworks, and surfaces, creating advanced materials for a range of applications.

One of the most explored areas is the development of adsorbent materials for environmental remediation. Amidoxime-functionalized polymers have shown exceptional performance in capturing heavy metal ions, including the selective extraction of uranium from seawater. ornl.govmdpi.comresearchgate.net The amidoxime groups act as powerful chelating agents for a wide variety of metal ions. acs.orgresearchgate.net Future work could involve grafting this compound onto polymer backbones or porous supports like mesoporous silica (B1680970) to create next-generation sorbents with enhanced capacity, selectivity, and reusability. rsc.org Such materials are also being investigated for CO₂ capture applications. labpartnering.org

In the realm of catalysis, immobilizing pyridine amidoxime complexes onto solid supports is a key strategy for creating robust, recyclable heterogeneous catalysts. This has been demonstrated by incorporating a silver(I)-pyridine-amidoxime complex into a molecularly imprinted porous polymer, which showed high catalytic activity and could be easily recovered and reused. nih.govacs.org This approach combines the high activity of a molecular catalyst with the practical advantages of a solid-phase system.

The versatility of the pyridine amidoxime unit also makes it a valuable component for sensors and other functional devices. By anchoring these molecules to surfaces or incorporating them into polymer matrices, it is possible to design materials that change their optical or electronic properties upon binding to a specific analyte. The strong coordination affinity of the amidoxime group for metal ions could be harnessed to create selective chemosensors for environmental monitoring or medical diagnostics.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-Methylpyridine-2-amidoxime to achieve high yield and purity?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst selection. For amidoxime derivatives, hydroxylamine hydrochloride is commonly used as a nucleophile, and reaction times should be monitored via thin-layer chromatography (TLC) to avoid over-oxidation. Purification via recrystallization or column chromatography (using silica gel and a polar/non-polar solvent gradient) is critical to isolate the product from unreacted starting materials. Referencing pyridine derivative syntheses, DFT studies suggest that electron-donating groups (e.g., methyl substituents) influence reaction kinetics, necessitating tailored conditions .

Advanced: How can computational methods like Density Functional Theory (DFT) elucidate the reaction mechanisms and electronic properties of this compound?

Methodological Answer:

DFT calculations (e.g., using B3LYP/6-31G* basis sets) can model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO gaps), and charge distribution to predict reactivity. For mechanistic studies, transition state analysis and Gibbs free energy profiles help identify rate-limiting steps. Comparative studies with experimental spectroscopic data (e.g., FT-IR vibrational modes) validate computational models. Recent work on aminoimidazodipyridines demonstrates how DFT aids in understanding substituent effects on tautomerization and coordination behavior, which can be adapted for amidoxime systems .

Basic: What analytical techniques are most reliable for confirming the structural identity of this compound?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon backbone.

- FT-IR : Identify amidoxime (-C(NH)NOH) stretches near 1600–1650 cm and pyridine ring vibrations.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in copper(II) pyridine complexes .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns. Cross-referencing with synthetic intermediates (e.g., 2-amino-3-methylpyridine derivatives) ensures accuracy .

Advanced: How can researchers resolve contradictions in spectroscopic or chromatographic data during characterization?

Methodological Answer:

Contradictions often arise from impurities, tautomerism, or solvent effects. Strategies include:

- Multi-dimensional NMR : H-C HSQC/HMBC to assign ambiguous signals.

- HPLC-PDA/MS : Detect co-eluting impurities and confirm purity via diode-array detection.

- Variable-Temperature Studies : Probe tautomeric equilibria (e.g., amidoxime ⇌ iminoxy forms) using temperature-dependent NMR or IR.

- Reference Standards : Compare with structurally analogous compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine) to identify deviations .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (Skin Irrit. 2, STOT SE 3 as per pyridine analogs ).

- Ventilation : Use fume hoods due to potential respiratory irritation (Target Organs: Respiratory system ).

- Storage : In airtight containers under inert atmosphere (N or Ar) to prevent degradation.

- Waste Disposal : Follow institutional guidelines for nitrogen-containing hazardous waste.

Advanced: How should researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Pyridine derivatives often exhibit activity via metal chelation or enzyme inhibition .

- Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity.

- Molecular Docking : Model interactions with target proteins (e.g., bacterial dihydrofolate reductase) to rationalize activity.

- Dose-Response Curves : Establish EC/IC values with statistical validation (e.g., triplicate trials ± SEM) .

Advanced: What methodological approaches address heterogeneity in experimental results across different research groups?

Methodological Answer:

- Standardized Protocols : Adopt consensus guidelines for synthesis, purification, and characterization (e.g., impedance cardiography standardization principles ).

- Interlaboratory Studies : Compare results using shared reference materials (e.g., certified 2-amino-3-methylpyridine ).

- Meta-Analysis : Systematically review data to identify confounding variables (e.g., solvent purity, instrumentation calibration) .

Basic: How to ensure reproducibility when scaling up the synthesis of this compound?

Methodological Answer:

- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FT-IR or Raman spectroscopy.

- Quality Control (QC) : Batch testing via HPLC to ensure consistency in purity (>95% by area normalization).

- Documentation : Detailed logs of reaction conditions (e.g., stirring rate, humidity) as per pharmacopoeial standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.